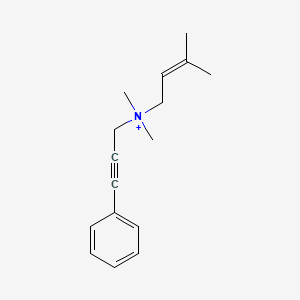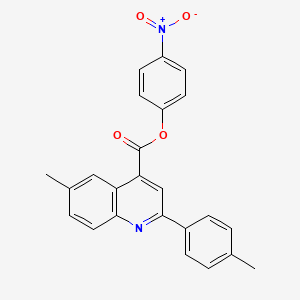
N,N,3-trimethyl-N-(3-phenylprop-2-yn-1-yl)but-2-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a complex organic compound characterized by its unique structure, which includes a dimethyl group, a 3-methylbut-2-en-1-yl group, and a 3-phenylprop-2-yn-1-yl group attached to an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methylbut-2-en-1-yl pivalate with 3-phenylprop-2-yn-1-ol under specific conditions to form the desired product . The reaction conditions often include the use of a catalyst, such as sodium hydroxide, and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
In industrial settings, the production of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as mechanochemical processes .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM include:
Uniqueness
What sets DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H22N+ |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
dimethyl-(3-methylbut-2-enyl)-(3-phenylprop-2-ynyl)azanium |
InChI |
InChI=1S/C16H22N/c1-15(2)12-14-17(3,4)13-8-11-16-9-6-5-7-10-16/h5-7,9-10,12H,13-14H2,1-4H3/q+1 |
InChI Key |
YINOQJNAIVJZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[N+](C)(C)CC#CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11618629.png)
![Propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11618631.png)
![(5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618641.png)
![methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618645.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618658.png)
![N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11618661.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618675.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11618686.png)

![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11618694.png)
![ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11618701.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11618716.png)
methanone](/img/structure/B11618720.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618727.png)
